molecular formula C11H23NO3 B13655381 Tert-butyl3-[(tert-butoxy)amino]propanoate

Tert-butyl3-[(tert-butoxy)amino]propanoate

Cat. No.: B13655381
M. Wt: 217.31 g/mol
InChI Key: XWYXJKYHALAOTD-UHFFFAOYSA-N
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Description

Tert-butyl3-[(tert-butoxy)amino]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and a tert-butoxy group attached to an amino propanoate backbone. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-[(tert-butoxy)amino]propanoate typically involves the esterification of tert-butyl alcohol with an appropriate amino acid derivative. One common method is the reaction of tert-butyl alcohol with an amino acid in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-[(tert-butoxy)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tert-butyl3-[(tert-butoxy)oxo]propanoate, while reduction can produce tert-butyl3-[(tert-butoxy)hydroxy]propanoate .

Scientific Research Applications

Tert-butyl3-[(tert-butoxy)amino]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl3-[(tert-butoxy)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The pathways involved in these reactions depend on the specific enzyme and the conditions under which the reaction occurs .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl3-[(tert-butoxy)amino]butanoate
  • Tert-butyl3-[(tert-butoxy)amino]pentanoate
  • Tert-butyl3-[(tert-butoxy)amino]hexanoate

Uniqueness

Tert-butyl3-[(tert-butoxy)amino]propanoate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the length of the carbon chain and the presence of functional groups .

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxyamino]propanoate

InChI

InChI=1S/C11H23NO3/c1-10(2,3)14-9(13)7-8-12-15-11(4,5)6/h12H,7-8H2,1-6H3

InChI Key

XWYXJKYHALAOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNOC(C)(C)C

Origin of Product

United States

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